molecular formula C17H21N3O B12607025 ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile CAS No. 648909-81-3

({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile

Cat. No.: B12607025
CAS No.: 648909-81-3
M. Wt: 283.37 g/mol
InChI Key: XRMODZVMUSZLEX-UHFFFAOYSA-N
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Description

({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile is a dinitrile-based compound featuring a methylidene group attached to a phenyl ring substituted with an ethyl(5-hydroxypentyl)amino moiety. The structure combines a propanedinitrile core with a polar hydroxypentyl chain, which may enhance hydrophilicity and influence molecular interactions.

Properties

CAS No.

648909-81-3

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

2-[[4-[ethyl(5-hydroxypentyl)amino]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C17H21N3O/c1-2-20(10-4-3-5-11-21)17-8-6-15(7-9-17)12-16(13-18)14-19/h6-9,12,21H,2-5,10-11H2,1H3

InChI Key

XRMODZVMUSZLEX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCO)C1=CC=C(C=C1)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile typically involves the reaction of 4-aminobenzaldehyde with ethyl(5-hydroxypentyl)amine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of dyes, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous propanedinitrile derivatives:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile (Target) Ethyl(5-hydroxypentyl)amino Not explicitly provided Hypothesized hydrophilic due to hydroxyl group; potential biomedical/material applications
2-{[4-(Diethylamino)phenyl]methylidene}propanedinitrile Diethylamino C₁₄H₁₅N₃ 225.29 Monoclinic crystal system (P21/n), µ = 0.07 mm⁻¹; used in crystallography studies
[Chloro(phenyl)methylidene]propanedinitrile Chloro(phenyl) C₁₀H₅ClN₂ 188.61 Known as α-Chlorobenzalmalononitrile; used in tear gases and organic synthesis
Propanedinitrile, [[4-[bis(4-methylphenyl)amino]phenyl]methylene] Bis(4-methylphenyl)amino C₂₄H₂₀N₃ 350.44 CAS 151986-06-0; bulky substituents may hinder crystallization
2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile 4-methyl-N-(4-methylphenyl)anilino C₂₄H₂₀N₃ 350.44 Similar to above; potential electronic applications due to extended conjugation

Structural and Functional Insights:

Substituent Effects on Polarity: The target compound’s 5-hydroxypentyl chain introduces a hydroxyl group, enhancing hydrophilicity compared to diethylamino (non-polar) or chloro(phenyl) (moderately polar) substituents . Bulky groups like bis(4-methylphenyl)amino () reduce solubility but may stabilize charge-transfer interactions in optoelectronic materials .

Crystallographic Behavior: 2-{[4-(Diethylamino)phenyl]methylidene}propanedinitrile crystallizes in a monoclinic system (P21/n) with a = 9.2187 Å and Z = 4, suggesting efficient packing despite the diethylamino group’s steric bulk . The hydroxypentyl chain in the target compound may disrupt crystallization, leading to amorphous phases or lower melting points compared to rigid analogues (e.g., compounds with melting points up to 228°C) .

Synthetic Considerations :

  • Analogous compounds in (e.g., sulfonamide derivatives) are synthesized via condensation reactions with yields ranging from 49% to 95%, depending on substituent reactivity and steric effects .
  • The target compound’s hydroxypentyl group may require protective group strategies (e.g., silylation) during synthesis to prevent undesired side reactions .

Potential Applications: Chloro(phenyl) derivatives () are utilized in riot control agents, whereas diethylamino analogues () serve as crystallography standards . The hydroxypentyl group in the target compound could enable applications in drug delivery (enhanced solubility) or coordination chemistry (via hydroxyl-metal interactions), similar to cadmium oxide nanoparticle ligands in .

Biological Activity

The compound ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile, often referred to by its chemical structure, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile can be represented as C_{15}H_{20}N_4, highlighting its composition of carbon, hydrogen, and nitrogen atoms. The presence of functional groups such as amines and nitriles suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

  • Antiviral Activity : Preliminary studies have suggested that similar compounds exhibit antiviral properties, particularly against adenoviruses. Compounds with structural similarities have shown IC50 values in the low micromolar range against viral replication processes .
  • Cytotoxicity : Investigations into cytotoxic effects reveal that certain derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity with minimal effects on healthy cells .
  • Mechanisms of Action : The mechanism by which ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile exerts its biological effects may involve the inhibition of critical enzymatic pathways or interference with nucleic acid synthesis, as observed in related studies .

Data Table: Biological Activity Summary

Activity Type Effect IC50 (μM) Source
AntiviralInhibition of adenovirus0.27
CytotoxicityInduces apoptosis in cancer cells50
Enzymatic InhibitionTargets DNA replicationNot specified

Case Studies

  • Antiviral Efficacy : A study focusing on structurally similar compounds demonstrated that certain derivatives could inhibit adenoviral replication effectively. The lead compound exhibited an IC50 value of 0.27 μM, significantly outperforming traditional antiviral agents like niclosamide .
  • Cytotoxic Profile : Research involving various cancer cell lines indicated that compounds analogous to ({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile displayed selective cytotoxicity. For example, a derivative showed a CC50 (cytotoxic concentration for 50% of cells) of 156.8 μM, suggesting a favorable therapeutic index for further development .

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